4-Bromo-2-(2-(dimethylamino)ethoxy)aniline
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Overview
Description
4-Bromo-2-(2-(dimethylamino)ethoxy)aniline is an organic compound with the molecular formula C10H15BrN2O It is a brominated aniline derivative, characterized by the presence of a dimethylaminoethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(dimethylamino)ethoxy)aniline typically involves the bromination of 2-(2-(dimethylamino)ethoxy)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(dimethylamino)ethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized compounds .
Scientific Research Applications
4-Bromo-2-(2-(dimethylamino)ethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(dimethylamino)ethoxy)aniline involves its interaction with specific molecular targets and pathways. The dimethylaminoethoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(dimethylamino)benzaldehyde
- 4-Bromo-2-(dimethylamino)benzoic acid
- 4-Bromo-2-(dimethylamino)benzyl alcohol
Uniqueness
4-Bromo-2-(2-(dimethylamino)ethoxy)aniline is unique due to the presence of both the bromine atom and the dimethylaminoethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C10H15BrN2O |
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Molecular Weight |
259.14 g/mol |
IUPAC Name |
4-bromo-2-[2-(dimethylamino)ethoxy]aniline |
InChI |
InChI=1S/C10H15BrN2O/c1-13(2)5-6-14-10-7-8(11)3-4-9(10)12/h3-4,7H,5-6,12H2,1-2H3 |
InChI Key |
OIEONBBPXVOYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)Br)N |
Origin of Product |
United States |
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